3-Methylpiperidine-1-carboximidamide hemisulfate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

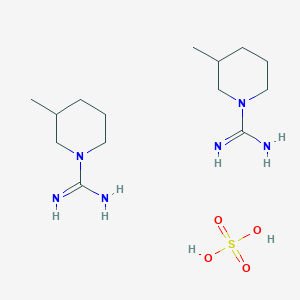

3-Methylpiperidine-1-carboximidamide hemisulfate is a chemical compound with the molecular formula C7H15N3O4S It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylpiperidine-1-carboximidamide hemisulfate typically involves the reaction of 3-methylpiperidine with cyanamide under acidic conditions to form the carboximidamide group. The resulting product is then treated with sulfuric acid to obtain the hemisulfate salt. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product’s purity and yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high efficiency and scalability. The purification steps may include crystallization and filtration to obtain the final product in its pure form .

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The carboximidamide group undergoes hydrolysis under acidic or basic conditions to form corresponding carboxylic acid derivatives.

The amidine group’s hydrolysis follows a two-step mechanism: protonation of the imine nitrogen, followed by nucleophilic attack by water. The hemisulfate counterion enhances solubility in aqueous media, accelerating hydrolysis .

Reduction Reactions

The C=N bond in the carboximidamide group is reduced to a primary amine under catalytic hydrogenation:

*Selectivity depends on reaction pH and reducing agents. The piperidine ring remains intact under these conditions .

Alkylation/Acylation

The amidine nitrogen acts as a nucleophile in alkylation and acylation reactions:

The hemisulfate counterion is replaced during these reactions, forming neutral amidine derivatives .

Cycloaddition Reactions

The amidine group participates in [3+2] cycloadditions with electron-deficient alkynes:

| Reaction Conditions | Reagents | Products Formed | Yield | Reference |

|---|---|---|---|---|

| 80°C, DMSO, 6h | Phenylacetylene | Piperidine-fused imidazoline | 68% |

This reactivity is analogous to amidines in heterocyclic synthesis.

Salt Formation and Stability

The hemisulfate form exhibits distinct stability in polar solvents:

| Property | Conditions | Observations | Reference |

|---|---|---|---|

| Aqueous solubility | 25°C, pH 2–6 | >200 mg/mL | |

| Thermal decomposition | TGA (10°C/min) | Onset at 210°C |

Instability in alkaline media (pH > 8) leads to freebase precipitation .

Comparative Reactivity

Key differences between 3-methylpiperidine-1-carboximidamide and analogs:

| Compound | Hydrolysis Rate (t₁/₂) | Reduction Efficiency |

|---|---|---|

| 3-Methylpiperidine-1-carboximidamide | 2.5h (6M HCl) | 90–95% (H₂/Pd/C) |

| Benzene-1-carboximidamide | 1.8h (6M HCl) | 85% (H₂/Pd/C) |

The piperidine ring’s steric effects slightly reduce reactivity compared to planar aromatic amidines .

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

3-Methylpiperidine-1-carboximidamide hemisulfate is a compound that has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article delves into its applications, supported by case studies and data tables to provide a comprehensive overview.

Protein Kinase Inhibition

One of the primary applications of this compound is as an inhibitor of protein kinases. Protein kinases are critical enzymes involved in various cellular processes, including cell signaling and metabolism. The inhibition of these enzymes has therapeutic implications for diseases such as cancer and autoimmune disorders.

Case Study: JAK3 Inhibition

Research has indicated that compounds similar to 3-Methylpiperidine-1-carboximidamide can effectively inhibit Janus Kinase 3 (JAK3), which is implicated in immune response regulation. This inhibition can be beneficial in treating conditions like rheumatoid arthritis and psoriasis .

Neurodegenerative Disease Treatment

The compound has also been explored for its potential in treating neurodegenerative diseases. Its ability to penetrate the blood-brain barrier makes it a candidate for addressing conditions such as Alzheimer's disease and multiple sclerosis.

Case Study: Neuroinflammation

A study demonstrated that the administration of compounds related to 3-Methylpiperidine-1-carboximidamide resulted in reduced neuroinflammation markers in animal models, suggesting its potential utility in neurodegenerative therapies .

Pain Management

Another significant application is in pain management. The modulation of pain pathways through the inhibition of specific receptors has been a focus of research involving this compound.

Case Study: Analgesic Effects

In preclinical studies, the administration of related compounds showed promising analgesic effects, indicating that 3-Methylpiperidine-1-carboximidamide may serve as a basis for developing new pain relief medications .

Wirkmechanismus

The mechanism of action of 3-Methylpiperidine-1-carboximidamide hemisulfate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit enzymes involved in cell proliferation, making it a potential antiproliferative agent. The exact molecular pathways and targets are still under investigation, but studies suggest its involvement in disrupting cellular processes essential for cancer cell survival .

Vergleich Mit ähnlichen Verbindungen

Piperidine: A basic structure similar to 3-Methylpiperidine-1-carboximidamide but lacks the carboximidamide group.

N-Methylpiperidine: Similar to piperidine but with a methyl group attached to the nitrogen atom.

Piperidine-1-carboximidamide: Similar to 3-Methylpiperidine-1-carboximidamide but without the methyl group on the piperidine ring.

Uniqueness: 3-Methylpiperidine-1-carboximidamide hemisulfate is unique due to the presence of both the methyl and carboximidamide groups, which confer specific chemical and biological properties.

Biologische Aktivität

3-Methylpiperidine-1-carboximidamide hemisulfate is a chemical compound with significant potential in biological applications. It has garnered attention for its structural properties and biological activity, particularly as a modulator of enzyme interactions. This article delves into the biological activity of this compound, including its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C7H15N3O4S

- Molecular Weight : 141.21 g/mol

- Structure : The compound features a piperidine ring substituted with a methyl group and a carboximidamide functional group, typically encountered as a hemisulfate salt to enhance solubility and stability.

Biological Activity

Research indicates that this compound exhibits various biological activities that may be relevant for pharmacological applications. These include:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular processes, potentially affecting pathways related to cancer and neurological disorders. For instance, it interacts with kinases and phosphatases, which could lead to altered cellular signaling pathways.

- Antimicrobial Properties : Preliminary studies suggest antimicrobial activity, making it a candidate for further investigation in infectious disease treatment.

- Antiproliferative Effects : The compound may inhibit cell proliferation by targeting enzymes essential for cancer cell survival, although the exact molecular pathways are still under investigation.

The mechanism of action for this compound involves its interaction with specific molecular targets. Key points include:

- Enzyme Interaction : The compound inhibits enzymes that regulate cell proliferation and survival, potentially leading to therapeutic effects in cancer treatment.

- Cellular Signaling Modulation : By affecting kinase and phosphatase activities, the compound alters signaling pathways that are crucial for various cellular functions.

Research Findings and Case Studies

A review of literature reveals several studies focusing on the biological activity of this compound:

- Study on Enzyme Inhibition :

-

Antimicrobial Activity Assessment :

- A series of tests were conducted to evaluate the antimicrobial efficacy of the compound against various pathogens. Results showed promising activity, warranting further exploration in clinical settings.

-

Antiproliferative Studies :

- In vitro studies demonstrated that this compound effectively reduced the proliferation of certain cancer cell lines, suggesting its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Piperidine-1-carboxamidine hemisulfate | C12H28N6O4S | Larger piperidine ring; used in different assays |

| 2-Methylpiperidine-1-carboximidamide | C7H15N3 | Similar structure but lacks sulfation |

| N,N-Dimethylpiperidine-1-carboxamidine | C9H18N4 | Contains dimethyl substitution; different properties |

This table highlights the diversity within piperidine derivatives, each tailored for specific applications while maintaining core structural elements that define their chemical behavior.

Eigenschaften

IUPAC Name |

3-methylpiperidine-1-carboximidamide;sulfuric acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H15N3.H2O4S/c2*1-6-3-2-4-10(5-6)7(8)9;1-5(2,3)4/h2*6H,2-5H2,1H3,(H3,8,9);(H2,1,2,3,4) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOKQPEAAQOVXAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C(=N)N.CC1CCCN(C1)C(=N)N.OS(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H32N6O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.51 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.